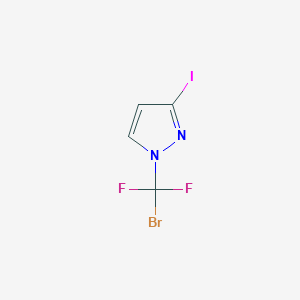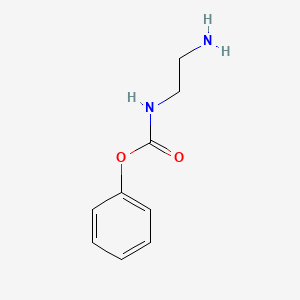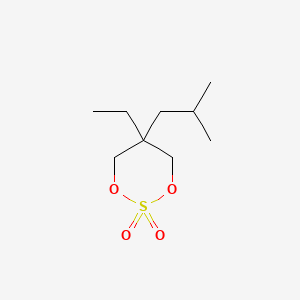
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione is an organic compound with a unique structure that includes a dioxathiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of ethyl and isobutyl groups with a dioxathiane precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the dioxathiane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxathiane derivatives, while reduction may produce simpler organic compounds.
Applications De Recherche Scientifique
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has a similar structure but differs in the functional groups attached to the ring.
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid: Another compound with a similar core structure but different substituents.
Uniqueness
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione is unique due to its specific dioxathiane ring structure and the presence of ethyl and isobutyl groups
Propriétés
Numéro CAS |
2913414-97-6 |
|---|---|
Formule moléculaire |
C9H18O4S |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
5-ethyl-5-(2-methylpropyl)-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C9H18O4S/c1-4-9(5-8(2)3)6-12-14(10,11)13-7-9/h8H,4-7H2,1-3H3 |
Clé InChI |
OCUPBJFOUSJHEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COS(=O)(=O)OC1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13456932.png)
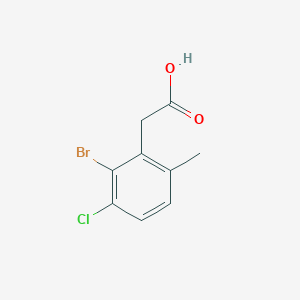
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
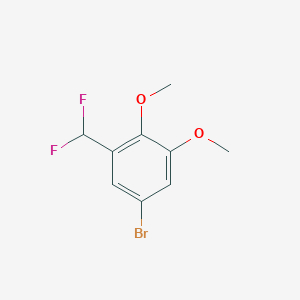
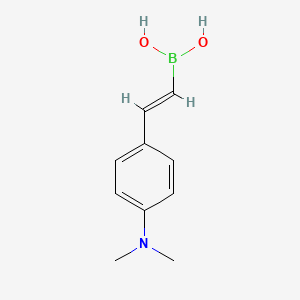
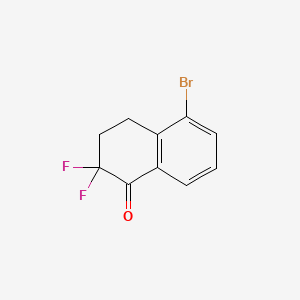
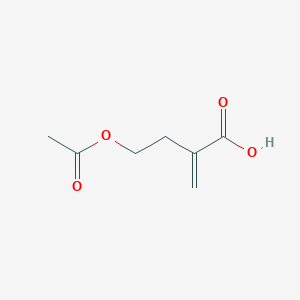
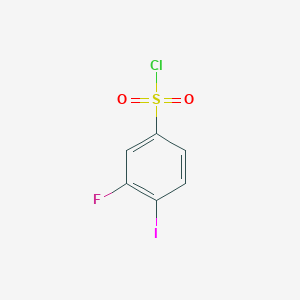
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
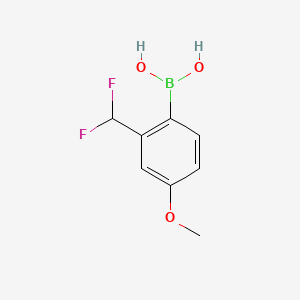
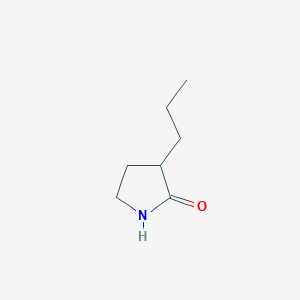
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)
